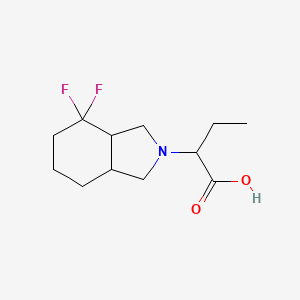![molecular formula C11H12N4O2 B1478876 5-(5-Aminopyridin-2-yl)tetrahydro-pyrrolo[3,4-c]pyrrol-1,3(2H,3aH)-dion CAS No. 2097957-16-7](/img/structure/B1478876.png)
5-(5-Aminopyridin-2-yl)tetrahydro-pyrrolo[3,4-c]pyrrol-1,3(2H,3aH)-dion
Übersicht
Beschreibung
The compound “5-(5-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione” is a tricyclic tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione condensed at the C(4)–N(5) bond with five-, six-, or seven-membered heterocycles . It is also known as 6-(5-aminopyridin-2-yl)pyridin-3-amine .
Synthesis Analysis
The synthesis of such structures is often achieved via the (3+2) cycloaddition reaction of a variety of azomethine ylides with maleimides . The most common method of generating cyclic azomethine ylides is the reaction of carbonyl compounds with proline and its esters . This cycloaddition proceeds under mild conditions with high regio- and stereoselectivity even in the presence of multiple bonds in the α-position of the carbonyl derivative .Chemical Reactions Analysis
The (3+2) cycloaddition reactions of azomethine ylides with various dipolarophiles are one of the most effective methods for accessing pyrrolidines . This method allows for the assembly of skeletons of many alkaloids and their analogs, in particular biologically active tricyclic pyrrolo[3,4-c]pyrroles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 185 °C (sublimation) under a pressure of 0.8 Torr . The predicted density is 1.277±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und Pharmakologie
Die Struktur dieser Verbindung begünstigt die Bindung an verschiedene biologische Zielstrukturen, was sie in der Arzneimittelentwicklung wertvoll macht. Ihr Potenzial als GPR119-Agonist wurde untersucht, was für die Behandlung von Stoffwechselstörungen wie Diabetes und Fettleibigkeit von Bedeutung ist . Die konformative Einschränkung des Kern-Gerüsts ermöglicht eine präzise Interaktion mit dem GPR119-Rezeptor und bietet einen Weg zur Entwicklung neuer Therapeutika.
Organische Synthese
In der organischen Chemie dient diese Verbindung als vielseitiges Zwischenprodukt. Sie kann (3+2) Cycloadditionsreaktionen mit Azomethin-Yliden eingehen, um tricyclische Tetrahydro-pyrrolo[3,4-c]pyrrol-1,3-dione zu bilden . Diese Reaktionen sind entscheidend für die Synthese komplexer Moleküle mit potenzieller biologischer Aktivität.
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, the (3+2) cycloaddition reactions could be further optimized or new azomethine ylides could be explored . Additionally, given the structural similarity to many alkaloids and their analogs, this compound could potentially have biological activity that could be explored in future research .
Wirkmechanismus
Target of Action
It is known that similar compounds are often used in the synthesis of various heterocycles , which are key structures in many biologically active compounds.
Mode of Action
Compounds with similar structures are known to undergo (3+2) cycloaddition reactions with a variety of azomethine ylides . This reaction allows for the assembly of skeletons of many alkaloids and their analogs .
Biochemical Pathways
Similar compounds are known to be involved in the synthesis of various heterocycles , which are key structures in many biologically active compounds.
Eigenschaften
IUPAC Name |
5-(5-aminopyridin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c12-6-1-2-9(13-3-6)15-4-7-8(5-15)11(17)14-10(7)16/h1-3,7-8H,4-5,12H2,(H,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGALWFJNBHEBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1C3=NC=C(C=C3)N)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1478793.png)



![3-(2-Azidoethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478801.png)
![3-(6-Chloropyrimidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1478802.png)
![6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboximidamide](/img/structure/B1478804.png)

![5-(6-Chloro-2-methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1478809.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)butanoic acid](/img/structure/B1478810.png)
![3-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propanoic acid](/img/structure/B1478811.png)
![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478813.png)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)aniline](/img/structure/B1478814.png)
![5-alanyl-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1478815.png)
